molecular formula C11H12FNO2 B2964976 2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol CAS No. 1436109-25-9

2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol

Cat. No.: B2964976
CAS No.: 1436109-25-9
M. Wt: 209.22
InChI Key: FQHXFMPDNNTGOB-UHFFFAOYSA-N
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Description

2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol is a synthetic organic compound offered for research and development purposes. Its molecular structure integrates several pharmacologically relevant features, including a phenoxyethanol backbone, a propargylamine group, and a fluorine substituent. The phenoxyethanol moiety is commonly investigated for its antimicrobial and preservative properties . The propargylamine functional group is of significant interest in medicinal chemistry, particularly in the development of inhibitors for monoamine oxidase (MAO) and other enzyme targets, with research applications in neurodegenerative conditions . The addition of a fluorine atom at the 5-position is a common strategy in drug design to influence the molecule's electronic properties, metabolic stability, and binding affinity. This combination of functional groups makes this compound a valuable chemical entity for researchers exploring new synthetic pathways, structure-activity relationships, and potential biochemical applications in areas such as neuroscience and microbiology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[5-fluoro-2-(prop-2-ynylamino)phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-2-5-13-10-4-3-9(12)8-11(10)15-7-6-14/h1,3-4,8,13-14H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHXFMPDNNTGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=C(C=C(C=C1)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol typically involves the reaction of 5-fluoro-2-nitrophenol with propargylamine, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for the reduction step.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated compounds like bromoethane in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyethanol derivatives.

Scientific Research Applications

2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in drug development for targeting specific molecular pathways.

    Industry: In the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features CAS Number Bioactivity/Application
This compound 5-Fluoro, 2-prop-2-ynylamino, ethanol chain High electronegativity (F), reactive alkyne group N/A Hypothesized enzyme inhibition (e.g., HDACs)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid () Methoxyethyl, boronic acid Boronic acid enables reversible covalent binding N/A Fungal histone deacetylase (HDAC) inhibition (IC₅₀ ~1 µM)
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol () Tetramethylbutyl, ethoxyethanol Bulky alkyl group reduces solubility 9036-19-5 Surfactant or industrial solvent
Fispemifene () Chloro-substituted phenoxyethoxy ethanol Chlorine enhances lipophilicity 341524-89-8 Treatment of male hypogonadism
[5-Fluoro-2-(hydroxymethyl)phenyl]methanol () 5-Fluoro, dual hydroxymethyl groups Polar hydroxyl groups improve solubility N/A Intermediate in fluorinated drug synthesis

Key Comparative Insights

A. Substituent Effects on Bioactivity

  • Fluorine vs. Chlorine : The 5-fluoro substituent in the target compound likely confers higher electronegativity and metabolic stability compared to the chloro-group in fispemifene, which prioritizes lipophilicity for membrane penetration .
  • Prop-2-ynylamino vs. Boronic Acid: The prop-2-ynylamino group may enable irreversible covalent binding (via alkyne reactivity), contrasting with the reversible inhibition mechanism of boronic acid derivatives in HDAC targeting .

B. Physicochemical Properties

  • Solubility: The ethanol chain in the target compound enhances water solubility relative to the bulky tetramethylbutyl group in ’s compound, which is more suited for non-polar environments .

C. Therapeutic Potential

  • human HDACs .
  • Hormonal Modulation: Fispemifene’s clinical success in male hypogonadism suggests that structural optimization of the target compound’s phenoxy-ethanol backbone could yield novel endocrine therapies .

Biological Activity

2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol is a chemical compound that has garnered attention due to its potential applications in drug development, particularly in targeting specific molecular pathways. This compound exhibits unique biological activities, making it a subject of interest in various research fields including biochemistry, pharmacology, and medicinal chemistry.

The compound is characterized by the following molecular structure:

  • IUPAC Name : this compound
  • CAS Number : 1436109-25-9
  • Molecular Formula : C11H12FNO2
  • Molecular Weight : 211.22 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The mechanism may include:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby altering their activity.
  • Receptor Modulation : It may modulate receptor functions, affecting signal transduction pathways critical for various cellular processes.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For example, studies have shown its potential to inhibit:

  • Cyclooxygenase (COX) : Implicated in inflammation and pain pathways.
  • Lipid Peroxidation Enzymes : Associated with oxidative stress and cellular damage.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties, making it potentially useful in developing new antibiotics or antifungal agents. In vitro studies have reported effectiveness against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Study on Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of various phenoxyethanol derivatives, including this compound, on COX enzymes. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against multiple pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antibacterial activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
2-[5-Fluoro-2-(prop-2-ynylamino)phenol]StructureModerate COX inhibition
2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]acetic acidStructureLow antimicrobial activity
2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]propaneStructureNo significant activity reported

Q & A

Q. What are the recommended synthetic routes for 2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol, and how can intermediates be characterized?

Methodological Answer:

  • Synthesis Strategy : A multi-step approach is typical. For example:
    • Fluorophenol Derivatization : Introduce the prop-2-ynylamine group via nucleophilic substitution under basic conditions (e.g., K₂CO₃/DMF) .
    • Ethoxylation : React the fluorinated intermediate with ethylene oxide or bromoethanol to form the ethoxy linkage. Optimize reaction temperature (60–80°C) to avoid side reactions .
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC for high-purity isolation .
  • Characterization : Validate intermediates via:
    • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
    • Mass Spectrometry (HRMS) for molecular ion verification .
    • FT-IR to track functional groups (e.g., -OH, C≡C stretches) .

Q. How should researchers address solubility challenges for this compound in biological assays?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for initial solubility. For aqueous buffers, use co-solvents like PEG-400 or cyclodextrin-based formulations .
  • Critical Micelle Concentration (CMC) : Determine CMC using dynamic light scattering (DLS) to optimize surfactant-assisted solubilization .
  • pH Adjustment : The phenolic -OH group (pKa ~10) may ionize in basic buffers, enhancing solubility. Validate stability under physiological pH (7.4) via HPLC .

Advanced Research Questions

Q. What mechanistic insights can be gained from computational modeling of this compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on:
    • Hydrogen Bonding : Between the ethoxy oxygen and catalytic residues.
    • Steric Effects : The prop-2-ynyl group’s role in binding pocket occupancy .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • Validate Predictions : Compare with experimental IC₅₀ values from kinase inhibition assays .

Q. How can contradictory cytotoxicity data across cell lines be systematically resolved?

Methodological Answer:

  • Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to identify outliers. Replicate assays in triplicate .
  • Metabolic Interference : Test for thiol-reactive intermediates (e.g., propiolaldehyde) via LC-MS. Use scavengers like glutathione to confirm artifact mitigation .
  • Cell-Specific Factors : Profile ATP levels (CellTiter-Glo) and membrane integrity (LDH release) to distinguish apoptosis from necrosis .

Q. What strategies optimize stability during long-term storage of this compound?

Methodological Answer:

  • Temperature/Light Sensitivity : Store at –20°C in amber vials under argon. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (trehalose, mannitol) and validate reconstitution efficiency .
  • Impurity Profiling : Use UPLC-PDA-MS to track oxidative byproducts (e.g., quinone formation from phenolic -OH) .

Q. How can researchers validate the compound’s selectivity in multi-target pharmacological screens?

Methodological Answer:

  • Panel Screening : Test against 50+ kinases, GPCRs, and ion channels (Eurofins Cerep Panels). Prioritize targets with <30% inhibition at 10 µM .
  • Counter-Screening : Use CRISPR-edited cell lines (e.g., BUB1-KO) to confirm on-target effects in proliferation assays .
  • Metabolomic Profiling : Apply untargeted LC-MS to identify off-target metabolic perturbations (e.g., glutathione depletion) .

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